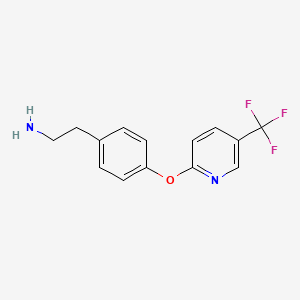









|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([CH:10]=[CH:11][C:12]1[CH:28]=[CH:27][C:15]([O:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][N:18]=2)=[CH:14][CH:13]=1)([O-])=O>O1CCCC1>[F:25][C:23]([F:24])([F:26])[C:20]1[CH:21]=[CH:22][C:17]([O:16][C:15]2[CH:27]=[CH:28][C:12]([CH2:11][CH2:10][NH2:7])=[CH:13][CH:14]=2)=[N:18][CH:19]=1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
3.062 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
2-[4-(2-nitro-vinyl)-phenoxy]-5-trifluoromethyl-pyridine
|
|
Quantity
|
1.225 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=C(OC2=NC=C(C=C2)C(F)(F)F)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Entire reaction
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 0.5 ml water
|
|
Type
|
ADDITION
|
|
Details
|
Celite and NaOH (3 ml, 5 N) were added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
rinsing the filter cake well with ether and DCM
|
|
Type
|
CUSTOM
|
|
Details
|
Solvents were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
till dry
|
|
Type
|
CUSTOM
|
|
Details
|
Crude product was purified on Biotage SP1 Snap Si 25
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)CCN)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.443 mmol | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |